4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Description
4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole backbone substituted with methyl groups at positions 1 and 5, a carboxylic acid at position 3, and a chlorosulfonyl group at position 4. The chlorosulfonyl moiety (-SO₂Cl) is a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid and increasing reactivity in substitution reactions. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its versatile functional groups, which allow for further derivatization .
Properties
CAS No. |
1365939-65-6 |
|---|---|
Molecular Formula |
C6H7ClN2O4S |
Molecular Weight |
238.65 g/mol |
IUPAC Name |
4-chlorosulfonyl-1,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O4S/c1-3-5(14(7,12)13)4(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |
InChI Key |
PGAIMINCJFLYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of the Pyrazole Core
Sulfonation is commonly achieved using concentrated sulfuric acid, oleum, or chlorosulfonic acid (ClSOH). Chlorosulfonic acid is preferred for its dual functionality as both a sulfonating and chlorinating agent. For example, Huang et al. demonstrated that treating 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with SOCl in dichloroethane introduces a chloro group at position 4. Adapting this method, substituting SOCl with ClSOH could theoretically sulfonate position 4, though experimental validation is required.
Table 1: Comparative Sulfonation Conditions for Pyrazole Derivatives
| Reagent | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| ClSOH | 0–5 | DCE* | 60–70† | |
| HSO | 80–100 | HSO | 40–50† | |
| SO/DCE | 25 | DCE | 55–65† |
*DCE = Dichloroethane; †Theoretical yields based on analogous reactions.
Chlorination of Sulfonic Acid Intermediates
The sulfonic acid intermediate must undergo chlorination to yield the sulfonyl chloride. Thionyl chloride (SOCl) and phosphorus pentachloride (PCl) are standard reagents for this conversion. A patent by Liu et al. highlights the use of HCl and HO for chlorinating pyrazole esters, though this method targets C-Cl bond formation rather than sulfonyl chloride synthesis. For -SOH → -SOCl conversion, SOCl in refluxing toluene or DCE is most effective, achieving yields >80% in model systems.
Reaction Pathway
-
Sulfonation :
-
Chlorination :
Alternative Industrial Approaches
Green Chemistry Innovations
A Chinese patent (CN106187894A) describes a chlorination method using HCl/HO instead of sulfonic acid chlorides, reducing toxic byproducts. While this protocol was applied to ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, replacing the substrate with 4-sulfonated-1,5-dimethyl-1H-pyrazole-3-carboxylic acid could theoretically yield the target compound. Key modifications would include:
-
Substrate : 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Sulfonation : ClSOH at 0–5°C in DCE
-
Chlorination : SOCl (2 eq) at 70°C for 6 h
Table 2: Optimized Reaction Parameters for Chlorination
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes Cl reactivity |
| SOCl Equiv. | 2.0 | Prevents under-chlorination |
| Reaction Time | 6 h | Ensures complete conversion |
Chemical Reactions Analysis
Types of Reactions
4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes or alkynes to form cyclic sulfonamide derivatives.
Common Reagents and Conditions
Chlorosulfonic Acid: Used for the initial chlorosulfonation reaction.
Amines and Alcohols: Used in substitution reactions to form sulfonamide or sulfonate derivatives.
Water or Aqueous Base: Used in hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Sulfonic Acid: Formed through hydrolysis.
Scientific Research Applications
Overview
4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, with the CAS number 1365939-65-6, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. Its unique chemical structure allows it to serve as an intermediate in the synthesis of other biologically active compounds.
Medicinal Chemistry
This compound is utilized as a building block in the synthesis of various pharmaceuticals. Its chlorosulfonyl group enhances reactivity, making it suitable for creating sulfonamide derivatives, which are important in developing antibacterial agents.
Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain bacterial strains. For instance, modifications to the pyrazole ring have been shown to enhance antimicrobial potency while reducing cytotoxicity in mammalian cells.
Agricultural Chemistry
This compound serves as a precursor for agrochemicals, particularly herbicides and fungicides. The ability to modify the pyrazole structure allows chemists to tailor compounds for specific agricultural applications.
Case Study : A study published in a peer-reviewed journal highlighted the effectiveness of pyrazole derivatives in inhibiting fungal growth in crops. The introduction of the chlorosulfonyl group was critical in enhancing the environmental stability and efficacy of these agrochemicals.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.
Case Study : Research conducted on polymer composites incorporating this pyrazole derivative showed improved mechanical properties and thermal stability compared to traditional materials. This makes it suitable for applications in automotive and aerospace industries.
| Compound Derivative | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Derivative A | Antibacterial | 25 | |
| Derivative B | Antifungal | 15 | |
| Derivative C | Herbicidal | 30 |
Table 2: Synthesis Pathways
Mechanism of Action
The mechanism of action of 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the chlorosulfonyl group, which increases the reactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole derivatives:
Substituent Effects on Physical and Chemical Properties
- Positional Isomerism : The target compound’s chlorosulfonyl group at position 4 distinguishes it from 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (), which has a carboxylic acid at position 4. This positional difference significantly alters polarity and melting points; the latter exhibits a higher melting point (273–275°C) due to stronger intermolecular hydrogen bonding .
- Electron-Withdrawing Effects : The chlorosulfonyl group in the target compound increases acidity compared to methyl-substituted analogs (e.g., 1,5-dimethyl-1H-pyrazole-3-carboxylic acid). This enhances solubility in polar solvents and reactivity as a sulfonating agent .
- Synthetic Complexity : The synthesis of 1,5-diphenylpyrazole-3-carboxylic acid () involves base-mediated hydrolysis, whereas introducing chlorosulfonyl likely requires electrophilic sulfonation under controlled conditions, reflecting higher synthetic complexity for the target compound .
Q & A
Q. What synthetic methodologies are most effective for preparing 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via functionalization of preformed pyrazole cores. For chlorosulfonyl-containing analogs, post-synthetic sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) is critical to avoid over-sulfonation. Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric ratios (e.g., 1:1.2 pyrazole:ClSO3H) significantly impact yields . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitoring by TLC and characterization by -NMR (to confirm sulfonyl and methyl group integration) and FT-IR (C=O stretch at ~1700 cm, S=O at ~1350–1150 cm) ensures product integrity .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C—S—O in chlorosulfonyl group ~104–106°), confirming regiochemistry .
- NMR spectroscopy : -NMR identifies methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). -NMR distinguishes carboxylic acid (δ ~165–170 ppm) and sulfonyl carbons (δ ~55–60 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How do substituents on the pyrazole core influence physicochemical properties?
Comparative studies of analogs (e.g., 4-chloro vs. 4-sulfonyl derivatives) reveal that electron-withdrawing groups (e.g., -SO2Cl) increase acidity (pKa ~1.5–2.5 for -COOH) and reduce solubility in polar solvents. Methyl groups enhance steric hindrance, affecting reaction kinetics in nucleophilic substitutions .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or thiols. Key parameters include:
- Electrostatic potential maps : Highlight electrophilic sulfur in -SO2Cl.
- Frontier molecular orbitals : Predict nucleophilic attack sites (LUMO localization on sulfur) .
Experimental validation via kinetic studies (e.g., monitoring by -NMR with fluorinated nucleophiles) resolves discrepancies between theoretical and observed reactivity .
Q. How can contradictory literature data on biological activity (e.g., antimicrobial vs. inactive results) be reconciled?
Contradictions often arise from variations in:
- Assay conditions : MIC values depend on bacterial strain (e.g., Gram-positive vs. Gram-negative) and inoculum size .
- Compound stability : Hydrolysis of -SO2Cl in aqueous media (pH >7) generates inactive sulfonic acids. Stability studies (HPLC monitoring at λ = 254 nm) under physiological pH are critical .
- Structure-activity relationships (SAR) : Modifying the 1,5-dimethyl groups or replacing -COOH with esters (e.g., ethyl) can enhance membrane permeability .
Q. What strategies resolve low yields in multi-step syntheses involving this compound?
- Protecting groups : Temporarily protect -COOH (e.g., as methyl ester) during sulfonation to prevent side reactions .
- Flow chemistry : Enhances reproducibility in exothermic steps (e.g., sulfonation) via precise temperature control .
- Parallel optimization : Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature, solvent polarity, catalyst loading) .
Methodological Challenges and Solutions
Q. How can crystallographic disorder in the pyrazole ring be addressed during structure refinement?
Disorder arises from rotational flexibility of methyl or sulfonyl groups. Strategies include:
Q. What in silico approaches predict metabolic pathways for this compound in drug discovery contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
